molecular formula C4H10NO3P B6250528 (1-aminocyclobutyl)phosphonic acid CAS No. 186187-24-6

(1-aminocyclobutyl)phosphonic acid

Cat. No. B6250528
CAS RN: 186187-24-6
M. Wt: 151.1
InChI Key:
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Description

(1-Aminocyclobutyl)phosphonic acid (ACPA) is a cyclic phosphonic acid that has become increasingly popular as a biochemical and physiological reagent due to its unique properties. ACPA has been used in a variety of applications, from drug delivery to tissue engineering, due to its versatility and stability. ACPA has been studied extensively in recent years and has been found to have a wide range of effects on biochemical and physiological systems.

Scientific Research Applications

(1-aminocyclobutyl)phosphonic acid has been used in a variety of scientific research applications, including drug delivery, tissue engineering, and bioremediation. (1-aminocyclobutyl)phosphonic acid has been found to be a promising drug delivery system due to its ability to target specific cells and tissues. (1-aminocyclobutyl)phosphonic acid has also been used for tissue engineering, as it can be used to create scaffolds for tissue regeneration. (1-aminocyclobutyl)phosphonic acid has also been used in bioremediation, as it can be used to degrade pollutants and toxins in the environment.

Mechanism of Action

The mechanism of action of (1-aminocyclobutyl)phosphonic acid is not yet fully understood. However, it is believed that the cyclic structure of (1-aminocyclobutyl)phosphonic acid allows it to interact with proteins and other molecules in a unique way. (1-aminocyclobutyl)phosphonic acid is thought to bind to proteins and other molecules, which then triggers a cascade of biochemical reactions. This cascade of reactions is thought to be responsible for (1-aminocyclobutyl)phosphonic acid's various biochemical and physiological effects.
Biochemical and Physiological Effects
(1-aminocyclobutyl)phosphonic acid has a wide range of biochemical and physiological effects. (1-aminocyclobutyl)phosphonic acid has been found to be an effective inhibitor of proteases, which are enzymes that break down proteins. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of lipases, which are enzymes that break down lipids. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of phosphatases, which are enzymes that break down phosphates. (1-aminocyclobutyl)phosphonic acid has also been found to be an effective inhibitor of glycosidases, which are enzymes that break down carbohydrates. In addition, (1-aminocyclobutyl)phosphonic acid has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

(1-aminocyclobutyl)phosphonic acid has a number of advantages and limitations for lab experiments. One advantage of (1-aminocyclobutyl)phosphonic acid is its stability, which makes it an ideal reagent for biochemical and physiological experiments. Another advantage of (1-aminocyclobutyl)phosphonic acid is its versatility, as it can be used in a variety of applications. A limitation of (1-aminocyclobutyl)phosphonic acid is its toxicity, as it can be toxic to cells and tissues. Additionally, (1-aminocyclobutyl)phosphonic acid is expensive, which can limit its use in some experiments.

Future Directions

The future of (1-aminocyclobutyl)phosphonic acid is bright, as its potential applications are vast. One potential future direction for (1-aminocyclobutyl)phosphonic acid is its use in drug delivery systems. (1-aminocyclobutyl)phosphonic acid has been found to be an effective drug delivery system due to its ability to target specific cells and tissues. Additionally, (1-aminocyclobutyl)phosphonic acid could be used in tissue engineering, as it can be used to create scaffolds for tissue regeneration. (1-aminocyclobutyl)phosphonic acid could also be used in bioremediation, as it can be used to degrade pollutants and toxins in the environment. Finally, (1-aminocyclobutyl)phosphonic acid could be used in the development of new drugs, as it has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties.

Synthesis Methods

(1-aminocyclobutyl)phosphonic acid can be synthesized in a variety of ways, including chemical synthesis, enzymatic synthesis, and biosynthesis. Chemical synthesis is the most common method of (1-aminocyclobutyl)phosphonic acid synthesis and involves the reaction of a primary amine with a cyclic phosphonate. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of a primary amine with a cyclic phosphonate. Biosynthesis involves the use of cells or microorganisms to produce (1-aminocyclobutyl)phosphonic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1-aminocyclobutyl)phosphonic acid involves the reaction of cyclobutanone with phosphorous acid and ammonia.", "Starting Materials": [ "Cyclobutanone", "Phosphorous acid", "Ammonia" ], "Reaction": [ "Cyclobutanone is reacted with phosphorous acid in the presence of a catalyst to form cyclobutanone phosphonic acid.", "The resulting cyclobutanone phosphonic acid is then reacted with ammonia to form (1-aminocyclobutyl)phosphonic acid.", "The reaction is typically carried out under reflux conditions for several hours to ensure complete conversion of the starting materials." ] }

CAS RN

186187-24-6

Product Name

(1-aminocyclobutyl)phosphonic acid

Molecular Formula

C4H10NO3P

Molecular Weight

151.1

Purity

95

Origin of Product

United States

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